molecular formula C9H10ClNO4 B3010512 Dimethylpyridine-3,5-dicarboxylate hydrochloride CAS No. 157226-85-2

Dimethylpyridine-3,5-dicarboxylate hydrochloride

Cat. No. B3010512
CAS RN: 157226-85-2
M. Wt: 231.63
InChI Key: PPZFNLGPJXWMMF-UHFFFAOYSA-N
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Description

Dimethylpyridine-3,5-dicarboxylate is a compound useful in organic synthesis . It is a hydrogen source in conjugate reduction and organocatalytic reductive amination .


Synthesis Analysis

Dialkyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylates have been prepared in a batch mode under conventional heating as well as under continuous flow conditions . The synthesis of oxidovanadium complexes through their reaction with NH4VO3 in methanol has also been reported .


Molecular Structure Analysis

The molecular formula of Dimethylpyridine-3,5-dicarboxylate is C9H9NO4 . Its average mass is 195.172 Da and its monoisotopic mass is 195.053162 Da .


Chemical Reactions Analysis

Dimethylpyridine-3,5-dicarboxylate is used as a hydrogen source in conjugate reduction and organocatalytic reductive amination . It has also been used in the synthesis of oxidovanadium complexes .


Physical And Chemical Properties Analysis

Dimethylpyridine-3,5-dicarboxylate has a melting point of 84-85 °C and a predicted boiling point of 267.6±20.0 °C . Its predicted density is 1.231±0.06 g/cm3 . It is soluble in Chloroform, Dichloromethane, and Methanol .

Safety and Hazards

The safety symbol for Dimethylpyridine-3,5-dicarboxylate is GHS07, indicating that it may be harmful if swallowed, causes skin irritation, and causes serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and if in eyes, rinsing cautiously with water for several minutes .

properties

IUPAC Name

dimethyl pyridine-3,5-dicarboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4.ClH/c1-13-8(11)6-3-7(5-10-4-6)9(12)14-2;/h3-5H,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPZFNLGPJXWMMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CN=C1)C(=O)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethylpyridine-3,5-dicarboxylate hydrochloride

Synthesis routes and methods

Procedure details

To pyridine-3,5-dicarboxylic acid (19.9 g, 119.1 mmol) in methanol (400 mL) was added of 2,2-dimethoxypropane (160 mL, 1.3 mol) and concentrated HCl (15 mL). The reaction mixture was refluxed for 18 h under an atmosphere of Ar. The solvent was evaporated then ether (100 mL) was added to the crude material and the resulting mixture heated to reflux. The mixture was allowed to remain at reflux for 2 hours then s allowed to cool to 23° C. and the precipitate filtered. The precipitate was dried to afford 27.5 g (86% yield) of the title compound as described in J. Org. Chem. Vol. 16, No 10, 1996. LCMS (+ESI, M+H+) m/z: 196.
Quantity
19.9 g
Type
reactant
Reaction Step One
Quantity
160 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step One
Yield
86%

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